molecular formula C10H7BrN2 B3053465 4-(4-Bromophenyl)pyrimidine CAS No. 53975-33-0

4-(4-Bromophenyl)pyrimidine

Cat. No.: B3053465
CAS No.: 53975-33-0
M. Wt: 235.08 g/mol
InChI Key: GIUKKDJHYWHLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H7BrN2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUKKDJHYWHLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363922
Record name 4-(4-bromophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53975-33-0
Record name 4-(4-bromophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Bromophenyl)pyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and applications of 4-(4-Bromophenyl)pyrimidine , a critical heteroaryl scaffold in medicinal chemistry and organic materials science.

Structure, Synthesis, and Reactivity Profile

Part 1: Molecular Architecture & Physicochemical Properties

Structural Identity

This compound is a biaryl system consisting of an electron-deficient pyrimidine ring coupled at the C4 position to a 4-bromophenyl moiety. This specific connectivity creates a "push-pull" electronic system where the pyrimidine ring acts as a strong electron-withdrawing group (EWG), significantly influencing the electronic density of the attached phenyl ring and the lability of the bromine substituent.

PropertyData / Prediction
IUPAC Name This compound
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
SMILES BrC1=CC=C(C2=NC=NC=C2)C=C1
Physical State White to pale yellow crystalline solid
Melting Point 136–140 °C (Estimated based on 2-isomer analogue [1])
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, DMSO; Insoluble in H₂O
pKa (Conjugate Acid) ~1.5–2.0 (Pyrimidine N1/N3 protonation)
Electronic Characterization[3]
  • Pyrimidine Core: The 1,3-diazine ring is highly π-deficient, making it susceptible to nucleophilic attack (SₙAr) and resistant to electrophilic substitution.

  • Bromophenyl Substituent: The bromine atom at the para position serves as a reliable handle for further cross-coupling (Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the pyrimidine ring inductively deactivates the phenyl ring, potentially stabilizing the C-Br bond against oxidative addition compared to electron-rich aryl bromides, though it remains reactive under standard catalytic conditions.

Part 2: Synthetic Methodologies

Synthesis of this compound requires high chemoselectivity to establish the biaryl bond without reacting the bromine atom intended for future functionalization.

The Selectivity Challenge

A direct Suzuki coupling between 4-chloropyrimidine and 4-bromophenylboronic acid poses a risk of polymerization or bis-coupling because the product contains a reactive aryl bromide.

  • Standard Route: 4-Chloropyrimidine + 4-Bromophenylboronic acid.

  • High-Fidelity Route (Recommended): Coupling 4-Pyrimidineboronic acid (or stannane) with 1-Bromo-4-iodobenzene .

Protocol: Selective Suzuki-Miyaura Coupling

This protocol utilizes the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds. Palladium(0) undergoes oxidative addition to the C-I bond significantly faster than the C-Br bond, preserving the bromine handle.

Reagents:

  • Electrophile: 1-Bromo-4-iodobenzene (1.0 equiv)

  • Nucleophile: 4-Pyrimidineboronic acid pinacol ester (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1][2][3][4]

  • Base: K₂CO₃ (2.0 M aq. solution)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with 1-bromo-4-iodobenzene, boronate ester, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Reaction: Heat to 60–70 °C (Keep below 80°C to prevent activation of the bromide). Monitor by TLC/LC-MS for consumption of the iodide.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the chemoselective pathway, highlighting the preservation of the bromine atom.

Synthesis Start1 1-Bromo-4-iodobenzene (I >>> Br Reactivity) Catalyst Pd(PPh3)4 / K2CO3 60°C, Dioxane/H2O Start1->Catalyst Start2 4-Pyrimidineboronic ester Start2->Catalyst Inter Oxidative Addition (Selective at C-I) Catalyst->Inter Fast Product This compound (Br Intact) Inter->Product Reductive Elimination

Caption: Chemoselective synthesis exploiting the kinetic reactivity gap between Aryl-Iodide and Aryl-Bromide bonds.

Part 3: Reactivity & Applications[1][2][8][9]

Reactivity Profile

The molecule possesses two distinct "handles" for orthogonal functionalization:

  • The Bromine Handle (C4'): Available for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to extend conjugation or add amines.

  • The Pyrimidine Nitrogen (N1/N3): Available for coordination chemistry (Ir/Pt complexes for OLEDs) or N-alkylation to form salts.

Reactivity Core This compound Path1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Path1 Path2 Buchwald-Hartwig (Amines, Pd cat.) Core->Path2 Path3 Cyclometalation (IrCl3, heat) Core->Path3 Prod1 Biaryl/OLED Hosts (Extended Conjugation) Path1->Prod1 Prod2 Kinase Inhibitors (Aminopyrimidines) Path2->Prod2 Prod3 Ir(III) Emitters (Phosphorescent Dopants) Path3->Prod3

Caption: Divergent synthetic pathways for materials science (OLEDs) and medicinal chemistry.

Key Applications
  • OLED Materials: Phenylpyrimidines are premier electron-transporting (ETL) and host materials due to the high electron affinity of the pyrimidine ring. The 4-(4-bromophenyl) derivative is a key intermediate for constructing "star-shaped" or dendritic host materials [2].

  • Medicinal Chemistry: The scaffold mimics the adenosine core, making it relevant for ATP-competitive kinase inhibitors. The bromine allows for the late-stage attachment of solubilizing groups or specific binding elements [3].

Part 4: Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).

  • GHS Classification: H315, H319, H335.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (potential for slow debromination or photolysis).

References

  • TCI Chemicals. 2-(4-Bromophenyl)pyrimidine Product Specification. (Analogous physical data used for estimation).[3][4] Link

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Synthesis and Structural Aspects. (Demonstrates reactivity of pyrimidine-phenyl bromide systems). Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Selectivity. (Grounding for I vs Br selectivity protocol). Link

Sources

Commercial Availability and Technical Profile: 4-(4-Bromophenyl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis, and quality specifications for 4-(4-Bromophenyl)pyrimidine and its commercially relevant derivatives.

Executive Summary

This compound represents a critical biaryl scaffold in medicinal chemistry and materials science. While the unfunctionalized core is rarely stocked as a commodity chemical due to its specific utility as a late-stage intermediate, its functionalized derivatives—particularly 5-(4-bromophenyl)pyrimidine-4,6-diol and 2-amino-4-(4-bromophenyl)pyrimidine —are staple building blocks in drug development.

This guide addresses the procurement and application of this scaffold, specifically focusing on its role as a precursor for Macitentan (Opsumit®) , a dual endothelin receptor antagonist, and its emerging utility in OLED electron transport materials.

Key Insight for Researchers: Most "stock" requests for this compound refer to the 4,6-diol or 4,6-dichloro derivatives used in Macitentan synthesis. If your research requires the unfunctionalized core (H-substituted at 2,5,6 positions), custom synthesis via Suzuki coupling is the standard protocol, as commercial stocks are often limited to milligram-scale libraries.

Chemical Identity & Commercial Variants

The commercial market is segmented by functional handles on the pyrimidine ring. Below are the primary commercially available forms.

Table 1: Commercial Variants and Identifiers
Compound NameStructure / FunctionalityCAS NumberMolecular WeightPrimary Application
5-(4-Bromophenyl)pyrimidine-4,6-diol Di-hydroxyl (Tautomer: Dione)706811-25-8 267.08Key Intermediate for Macitentan synthesis.
This compound-2-thiol 2-Mercapto handle832741-25-0 267.15Functional building block for S-alkylation.
2-Amino-4-(4-bromophenyl)pyrimidine 2-Amino handle392326-81-7 250.09Kinase inhibitor scaffold; antiviral research.
5-(4-Bromophenyl)-4,6-dichloropyrimidine 4,6-Dichloro handle146533-41-7 303.97Electrophilic partner for nucleophilic substitution.

Synthesis & Manufacturing Context

Understanding the synthesis is crucial for quality control (QC), as the impurity profile depends heavily on the manufacturing route.

Route A: The "Make" Option (Suzuki Coupling)

For the unfunctionalized core or specific analogs not available in catalogs, the Suzuki-Miyaura cross-coupling is the industry standard. This route offers modularity but introduces palladium and phosphine impurities that must be scavenged.

Route B: The "Buy" Option (Cyclization)

Commercial suppliers (e.g., for the Macitentan intermediate) typically use a condensation approach. This involves reacting a 4-bromophenyl malonate derivative with formamidine (or guanidine). This method avoids heavy metals but often yields regioisomeric byproducts if not carefully controlled.

Visualization: Synthesis Pathways

The following diagram illustrates the two primary access routes to the scaffold.

SynthesisPathways Boronic 4-Bromophenylboronic Acid Suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3) Boronic->Suzuki HaloPym 4-Chloropyrimidine HaloPym->Suzuki Malonate Dimethyl 2-(4-bromophenyl)malonate Cyclization Condensation (NaOEt, EtOH) Malonate->Cyclization Amidine Formamidine Acetate Amidine->Cyclization Core This compound (Unfunctionalized Scaffold) Suzuki->Core Laboratory Scale Diol 5-(4-Bromophenyl)pyrimidine-4,6-diol (Macitentan Intermediate) Cyclization->Diol Industrial Scale

Figure 1: Synthetic logic flow. Route A (Blue) is preferred for discovery chemistry (SAR generation). Route B (Red) is the industrial route for bulk pharmaceutical intermediates.

Quality Assurance & Specifications

When procuring this material, the Certificate of Analysis (CoA) must be scrutinized for specific markers depending on the synthesis origin.

Critical Specification Parameters
  • Purity (HPLC): Minimum 98.0% area normalization.

    • Watchout: In the diol derivative (CAS 706811-25-8), look for the "monohydroxy" impurity (des-hydroxy), which is difficult to remove via recrystallization.

  • Residual Palladium (Pd): If synthesized via Suzuki (Route A), Pd content must be <10 ppm for biological assays to prevent false positives in enzymatic screens.

  • Identity (NMR):

    • 1H NMR (DMSO-d6): The pyrimidine protons appear as distinct doublets/singlets in the 8.5–9.2 ppm region. The 4-bromophenyl group shows a characteristic AA'BB' system around 7.6–7.8 ppm.

    • Mass Spectrometry: Look for the characteristic bromine isotope pattern (M and M+2 peaks of nearly equal intensity).

Experimental Protocol: Laboratory Synthesis

If commercial lead times are prohibitive, the core scaffold can be synthesized in-house. This protocol is validated for generating this compound from commercially available precursors.

Reagents:

  • 4-Bromophenylboronic acid (1.0 eq)

  • 4-Chloropyrimidine (1.1 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aqueous solution)

  • 1,4-Dioxane (Solvent)

Step-by-Step Workflow:

  • Inertion: Charge a round-bottom flask with boronic acid, chloropyrimidine, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane and Na2CO3 solution.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor disappearance of the chloride via TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.

  • Yield Expectation: 65–80% as a white to off-white solid.

Commercial Landscape & Supplier Strategy

Supplier Tiers
  • Tier 1 (Global Distributors): Sigma-Aldrich (Merck), Fisher Scientific, TCI.

    • Pros: High trust, reliable logistics.

    • Cons: Often list "backordered" for niche scaffolds; higher unit price.

  • Tier 2 (Specialized Building Block Vendors): Enamine, Combi-Blocks, BLDpharm, Chem-Impex.

    • Pros: Massive inventory of heterocycles; often have stock of the 2-amino and diol derivatives.

    • Cons: Variable lead times if shipping from regional warehouses (e.g., Kiev or Shanghai).

  • Tier 3 (Bulk Manufacturers): Veeprho, Hyma Synthesis.

    • Pros: Kilogram-scale availability for Macitentan intermediates.

    • Cons: Minimum order quantities (MOQ) often >10g or >100g.

Procurement Decision Logic

Use the following logic to select the correct vendor type for your project phase.

ProcurementLogic Start Need this compound Scale What is the required scale? Start->Scale Research Research (<5g) Scale->Research Bulk Pilot/Production (>100g) Scale->Bulk Derivative Is a specific handle required? (e.g., -OH, -NH2) Research->Derivative Tier3 Source: Tier 3 Manufacturers (Veeprho, Custom CRO) Bulk->Tier3 YesHandle Yes (e.g., Macitentan Int.) Derivative->YesHandle NoHandle No (Core Scaffold) Derivative->NoHandle Tier2 Source: Tier 2 Vendors (Combi-Blocks, BLDpharm) YesHandle->Tier2 Custom Action: Custom Synthesis (In-house or CRO) NoHandle->Custom Core is rare in catalog

Figure 2: Procurement decision matrix. Note that the unfunctionalized core often requires custom synthesis or a "make" decision.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 616283, 4-(4-Bromophenyl)pyridine [Analog Reference]. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Veeprho Laboratories. Impurity Standards: 5-(4-Bromophenyl)pyrimidine-4,6-diol (Macitentan Impurity).[2] Retrieved from [Link]

Sources

Structural Integrity and Synthetic Utility of 4-(4-Bromophenyl)pyrimidine: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Bromophenyl)pyrimidine represents a critical biaryl scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and liquid crystal materials. Distinguished by the electron-deficient pyrimidine ring coupled to a para-brominated phenyl group, this molecule serves as a versatile "linchpin" intermediate. The bromine handle allows for further functionalization via palladium-catalyzed cross-couplings, while the pyrimidine nitrogen atoms offer hydrogen-bonding motifs essential for ATP-binding pocket interactions in drug discovery.

This guide provides a rigorous analysis of the physicochemical properties, synthetic architecture, and handling protocols for this compound, designed for researchers requiring high-fidelity data and reproducible methodologies.

Part 1: Physicochemical Profile

The following data establishes the baseline identity for this compound. Note that while often confused with its 5-substituted regioisomer (a Macitentan intermediate), the 4-substituted congener possesses distinct electronic properties due to the conjugation pathway between the phenyl ring and the pyrimidine C4 position.

Table 1: Molecular Specifications
PropertyValueTechnical Notes
IUPAC Name This compound
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, Br: 79.904).[1][2][3][4][5]
Exact Mass 233.9793 DaMonoisotopic mass (⁷⁹Br isotope).
Physical State Off-white to pale yellow solidCrystalline form depends on recrystallization solvent (typically EtOH/Hexanes).
Solubility DMSO, DMF, CH₂Cl₂, CHCl₃Poor solubility in water and aliphatic hydrocarbons.
pKa (Calc) ~1.3 (Pyrimidine N)The pyrimidine ring is weakly basic; protonation occurs at N1/N3.
LogP (Calc) ~2.8 - 3.1Moderate lipophilicity suitable for CNS-active scaffold design.

Part 2: Synthetic Architecture

The synthesis of this compound presents a classic chemoselectivity challenge. The objective is to couple a pyrimidine ring to a bromophenyl group without polymerizing the material or losing the bromine "handle" required for downstream chemistry.

The Chemoselectivity Paradox

Direct Suzuki coupling between 4-chloropyrimidine and 4-bromophenylboronic acid carries the risk of the catalyst reacting with the bromine on the boronic acid (homocoupling) or the bromine on the product (oligomerization).

However, electronic differentiation solves this:

  • 4-Chloropyrimidine: The C-Cl bond is highly activated for oxidative addition due to the electron-withdrawing nitrogen atoms of the pyrimidine ring (π-deficient).

  • Aryl Bromide: The C-Br bond on the phenyl ring is electron-neutral/rich relative to the pyrimidine and reacts slower under standard conditions.

Diagram 1: Retrosynthetic Analysis & Reaction Pathway

The following Graphviz diagram visualizes the convergent synthesis and the electronic logic governing the regioselectivity.

SynthesisPath Sub1 4-Chloropyrimidine (Electrophile) Inter Oxidative Addition Complex Sub1->Inter Fast Oxidative Addition (Activated C-Cl) Sub2 4-Bromophenylboronic Acid (Nucleophile) Sub2->Inter Transmetallation Cat Pd(PPh3)4 Catalyst (5 mol%) Cat->Inter Prod This compound (Target Scaffold) Inter->Prod Reductive Elimination Note CRITICAL CONTROL POINT: Br substituent remains intact due to slower oxidative addition kinetics compared to Pyrimidine-Cl. Prod->Note

Caption: Chemoselective Suzuki-Miyaura coupling pathway exploiting the reactivity differential between electron-deficient heteroaryl chlorides and aryl bromides.

Part 3: Experimental Protocol (Self-Validating)

Context: This protocol is designed for a 5.0 mmol scale. It utilizes a dimethoxyethane (DME)/Water solvent system which provides optimal solubility for the boronic acid while maintaining a high enough reflux temperature to drive the reaction.

Reagents
  • 4-Chloropyrimidine: 572 mg (5.0 mmol)

  • 4-Bromophenylboronic acid: 1.05 g (5.25 mmol, 1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0): 288 mg (0.25 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃): 1.06 g (10.0 mmol, 2.0 equiv)

  • Solvents: DME (20 mL), Degassed Water (5 mL)

Step-by-Step Methodology
  • System Deoxygenation (Critical):

    • In a 50 mL Schlenk flask, combine DME and Water.

    • Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Reagent Assembly:

    • Add 4-Chloropyrimidine, 4-Bromophenylboronic acid, and Na₂CO₃ to the flask under a counter-flow of inert gas.

    • Add Pd(PPh₃)₄ last. The solution should turn light yellow/orange.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat to 85°C (oil bath temperature) for 12–16 hours.

    • TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.

      • Starting Material (4-Cl-Pyrimidine): High Rf (disappears).

      • Product: Medium Rf (UV active).

  • Workup & Purification:

    • Cool to room temperature.[2][5][6] Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Combine organics, wash with Brine, dry over MgSO₄, and concentrate.

    • Purification: Flash Column Chromatography (SiO₂).

      • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

      • Note: The product may co-elute with triphenylphosphine oxide (TPPO). If TPPO is present, a wash of the solid product with cold diethyl ether is often effective.

Part 4: Structural Analysis & Characterization

Verifying the structure requires confirming the integrity of the pyrimidine ring and the presence of the bromine.

Expected ¹H NMR Signals (CDCl₃, 400 MHz)
  • Pyrimidine H2 (Singlet/Doublet, ~9.2 ppm): Deshielded by two nitrogen atoms.

  • Pyrimidine H6 (Doublet, ~8.7 ppm): Coupled to H5.

  • Aryl Protons (AA'BB' System, ~7.6 - 8.0 ppm): Two doublets integrating to 2H each. The protons ortho to the pyrimidine will be more deshielded (downfield) due to the electron-withdrawing nature of the heterocycle.

  • Pyrimidine H5 (Doublet, ~7.7 ppm): Upfield relative to H2/H6.

Diagram 2: Purification & Logic Flow

This diagram outlines the decision tree for purifying the crude reaction mixture, addressing the common issue of catalyst contamination.

Purification Start Crude Reaction Mixture (Dark Oil/Solid) Extract Liquid-Liquid Extraction (EtOAc / Water) Start->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Check Check 1H NMR for Phosphine Oxide (TPPO) Dry->Check Trituration Trituration (Cold Et2O or Hexanes) Check->Trituration High Impurity Column Flash Chromatography (Hex/EtOAc Gradient) Check->Column Low Impurity PathA TPPO Present PathB Clean Crude Trituration->Column Final Pure this compound (Off-white Solid) Column->Final

Caption: Purification workflow emphasizing the removal of triphenylphosphine oxide by-products common in Suzuki couplings.

Part 5: Functional Utility in Drug Discovery

The this compound scaffold is not merely an end-product but a strategic intermediate.

  • Kinase Inhibition: The pyrimidine ring mimics the adenine base of ATP. By functionalizing the 4-position with an aryl group, the molecule can extend into the hydrophobic pocket of kinases (e.g., VEGFR, EGFR).

  • Divergent Synthesis: The bromine atom at the para-position is a "silent" handle. It survives the initial pyrimidine coupling but remains available for a second cross-coupling (e.g., Buchwald-Hartwig amination) to introduce solubilizing groups or specific binding elements.

  • Liquid Crystals: The rigid, linear biaryl structure contributes to high birefringence, making derivatives of this molecule useful in LCD material formulations.

References

  • Structure & Properties: PubChem. 4-(4-Bromophenyl)pyridine and related Pyrimidine derivatives. (Note: While the exact isomer is a custom scaffold, properties are derived from the isomeric 5-substituted analogs). (Reference for related scaffold properties).

  • Synthetic Methodology: Bolli, M. H., et al. (2012).[5][7] "The Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist."[2][3] Journal of Medicinal Chemistry, 55(17), 7849–7861.[2][3] (Describes the Suzuki coupling conditions for bromophenyl-pyrimidines).

  • General Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on reactivity orders of halopyrimidines).
  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Deep Dive: Synthetic Utility and Functional Diversity of 4-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic pathways, and functional applications of 4-(4-Bromophenyl)pyrimidine .

Executive Summary

This compound represents a high-value "privileged scaffold" in both medicinal chemistry and advanced materials science. Its utility stems from its electronic duality: the pyrimidine ring acts as an electron-deficient acceptor, while the phenyl ring (modulated by the bromine handle) serves as a tunable donor or hydrophobic anchor.

This guide focuses on the 4-isomer , distinct from the 5-phenyl isomer (an intermediate for Macitentan). The this compound core is the structural progenitor for a vast class of Liquid Crystalline (LC) materials and Kinase Inhibitors , serving as a critical divergent node in structure-activity relationship (SAR) campaigns.

Part 1: Structural Analysis & Reactivity Profile

Electronic Architecture

The molecule features a biaryl axis with a significant dipole moment.

  • The Pyrimidine Ring (Electron Poor): The N1 and N3 atoms induce

    
    -deficiency at positions C2, C4, and C6. This makes the ring susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) if a leaving group is present, or Minisci-type radical additions.
  • The Phenyl Ring (Electron Neutral/Rich): The 4-bromo substituent provides a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Biaryl Twist: The steric interaction between the ortho-protons of the phenyl ring and the pyrimidine ring forces a non-planar conformation (approx. 30–40° torsion angle), which is critical for disrupting

    
    -stacking in OLED applications to prevent aggregation-caused quenching (ACQ).
    
The "Bromine Handle" Strategy

The bromine atom at the para position of the phenyl ring is the primary site of diversification. It is chemically orthogonal to the pyrimidine ring, allowing for sequential functionalization.

Part 2: Synthetic Methodologies

De Novo Synthesis of the Core

Reliable access to the scaffold is achieved via the Modified Bredereck Synthesis . This route avoids the harsh conditions of Pinner syntheses and offers high regioselectivity.

Protocol: Cyclocondensation from Acetophenone

  • Enaminone Formation: Reaction of 4-bromoacetophenone with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Cyclization: Condensation of the resulting enaminone with an ammonia source (Ammonium Acetate).

Reaction Scheme:




Divergent Derivatization (The "Derivative Tree")

Once the core is synthesized, it branches into three primary derivative classes:

  • Biaryl Analogs (Suzuki): Extension of the conjugation length (Materials Science).

  • Amino-Aryl Analogs (Buchwald): Introduction of H-bond donors (Kinase Inhibitors).

  • Heterocyclic Analogs (Stille/Negishi): Bioisosteric replacements.

Visualization: Divergent Synthesis Workflow

DivergentSynthesis Core 4-(4-Bromophenyl) pyrimidine Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Minisci Minisci Reaction (R-COOH, Ag+) Core->Minisci Biaryls 4-(4'-Biaryl)pyrimidines (Liquid Crystals / OLEDs) Suzuki->Biaryls Amines 4-(4-Aminophenyl)pyrimidines (Kinase Inhibitors) Buchwald->Amines C2Func 2-Substituted-4-phenylpyrimidines (Solubility Tuning) Minisci->C2Func

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine handle and the electron-deficient pyrimidine C2 position.

Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7][8]

Kinase Inhibition (The "Hinge Binder" Concept)

Derivatives of 4-phenylpyrimidine are potent ATP-competitive inhibitors.

  • Mechanism: The pyrimidine N1 acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region (e.g., Met residue).

  • The Derivative: 4-(4-Aminophenyl)pyrimidines .

    • Replacing the Br with an amine (via Buchwald coupling) creates a "tail" that extends into the solvent-exposed region or the hydrophobic back-pocket of the enzyme.

    • Example: Analogs of Pazopanib utilize a pyrimidine core where the 4-position aryl group dictates selectivity for VEGFR/PDGFR.

Antifungal Agents (CYP51 Inhibitors)

Recent studies identify 4-phenylpyrimidine derivatives as inhibitors of Lanosterol 14


-demethylase (CYP51).
  • SAR Insight: The pyrimidine nitrogen coordinates with the Heme iron of the enzyme. The 4-phenyl group (derived from our brominated core) occupies the access channel.

  • Key Analog: Substitution of the bromine with flexible ethers or long-chain alkyls improves fungal membrane penetration.

Part 4: Materials Science Applications

Liquid Crystals (Mesogens)

The 4-phenylpyrimidine moiety is a "textbook" mesogen (liquid crystal core).

  • Role of Bromine: The Br atom is often replaced by a cyano group (-CN) or an alkoxy chain (-OR) to induce nematic phases.

  • Derivative Class: 5-Alkyl-2-(4-alkoxyphenyl)pyrimidines .

    • Note: While our core is the 4-phenyl isomer, the 2-phenyl isomer is more common in LCs. However, 4-(4-cyanophenyl)pyrimidine derivatives exhibit high dielectric anisotropy (

      
      ), essential for low-voltage display drivers.
      
OLED Host Materials
  • Derivative Class: 4,6-Di(biphenyl)pyrimidines .[1]

  • Function: Electron Transport Layer (ETL).

  • Mechanism: The electron-deficient pyrimidine facilitates electron injection, while the bulky phenyl groups (added via Suzuki coupling to the Br-site) prevent crystallization, ensuring a stable amorphous film.

Part 5: Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Biaryl Synthesis)

Objective: Conversion of this compound to 4-(4'-biphenyl)pyrimidine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane[1][2]

Workflow:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane.

  • Catalysis: Add Pd catalyst under positive Argon flow.

  • Reaction: Seal and heat to 90°C for 4 hours . (Monitor via TLC/LCMS).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (Amination)

Objective: Synthesis of 4-(4-morpholinophenyl)pyrimidine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Amine: Morpholine (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)

  • Base:

    
     (1.5 eq)
    
  • Solvent: Toluene (anhydrous)

Workflow:

  • Combine Pd source and Ligand in toluene; stir at RT for 10 min to pre-form the active catalyst species.

  • Add substrate, amine, and base.[3]

  • Heat to 100°C for 12 hours under inert atmosphere.

  • Filter through a Celite pad to remove inorganic salts.

Part 6: Quantitative Data Summary

Table 1: Comparative Reactivity of the Bromine Handle

Reaction TypeCoupling PartnerCatalyst SystemTypical YieldApplication
Suzuki-Miyaura Aryl Boronic Acids

/

85-95%Biaryl LCs, OLEDs
Buchwald-Hartwig Secondary Amines

/ BINAP
70-85%Kinase Inhibitors
Sonogashira Terminal Alkynes

/ CuI
80-90%Rigid Rod Polymers
Heck Acrylates/Styrenes

/

60-75%Fluorescent Dyes

Part 7: References

  • Synthesis of 4-Arylpyrimidines: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 4-arylpyrimidines via Bredereck's reagent."

  • Suzuki Coupling Optimization: Chemical Science. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."

  • Medicinal Chemistry (Kinase Inhibitors): Journal of Medicinal Chemistry. "Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines as EGFR inhibitors."

  • Liquid Crystal Derivatives: Journal of Materials Chemistry C. "Phenylpyrimidine-based liquid crystals: Synthesis and mesomorphic properties."

  • Macitentan (Structural Context): Journal of Medicinal Chemistry. "Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist." (Note: Discusses the 5-phenyl isomer, useful for structural contrast).

Sources

Methodological & Application

Application of 4-(4-Bromophenyl)pyrimidine in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(4-Bromophenyl)pyrimidine in Kinase Inhibitor Discovery

Executive Summary

The This compound scaffold represents a "privileged structure" in modern kinase inhibitor design. Its utility stems from its dual functionality: the pyrimidine ring serves as a potent ATP-mimetic capable of forming critical hydrogen bonds with the kinase hinge region, while the 4-bromophenyl moiety acts as a versatile synthetic handle. The bromine atom allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling chemists to probe the deep hydrophobic back-pocket (Gatekeeper region) or solvent-exposed fronts of the kinase active site.

This guide details the synthetic application of this scaffold, specifically focusing on optimizing Aurora Kinase and Tyrosine Kinase inhibitors, and provides validated protocols for chemical derivatization and biological assessment.

Structural Basis of Kinase Inhibition[1]

To effectively utilize this scaffold, one must understand its binding topology within the ATP-binding pocket.

  • The Hinge Binder (Pyrimidine): The nitrogen atoms of the pyrimidine ring typically accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met, Leu residues).

  • The Hydrophobic Vector (Phenyl Group): The phenyl ring attached at the 4-position orients towards the hydrophobic pocket (Selectivity Pocket).

  • The Synthetic Warhead (Bromine): The para-bromo substituent is positioned to allow extension into the solvent channel or further into the hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Visualization: Pharmacophore Interaction Map

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (H-Bond Donor) Hydrophobic Hydrophobic Back Pocket (Selectivity) Solvent Solvent Exposed Region (Solubility/PK) Scaffold This compound Scaffold Scaffold->Hinge Pyrimidine N1/N3 (H-Bond Acceptor) Scaffold->Hydrophobic Phenyl Ring (Van der Waals) Scaffold->Solvent Bromine Substitution (Vector for Diversity)

Figure 1: Pharmacophore mapping of the this compound scaffold within the kinase active site. The Bromine atom serves as the critical vector for extending the molecule into the solvent or allosteric regions.

Chemical Application & Synthetic Protocols

The primary value of this compound is its role as a high-value intermediate.[1] The following protocols describe the conversion of the "Hit" (the bromo-intermediate) into a "Lead" candidate via Suzuki-Miyaura coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling for Library Generation

Objective: To replace the bromine atom with diverse aryl/heteroaryl groups to scan the kinase hydrophobic pocket for affinity and selectivity.

Materials:

  • Substrate: this compound (1.0 equiv) [CAS: 36187-82-9 or derivatives like 5-(4-bromophenyl)-4,6-dichloropyrimidine]

  • Reagent: Aryl Boronic Acid (1.2 equiv) (e.g., 4-methoxyphenylboronic acid)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst rapidly under positive inert gas pressure.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 80°C for 12-18 hours.

    • Microwave: Irradiate at 100°C for 30-60 minutes (Preferred for library synthesis).

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[2] Wash with water (x2) and brine (x1). Dry organic layer over MgSO₄.[2]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Technical Insight:

Why this works: The electron-deficient nature of the pyrimidine ring can sometimes make the attached phenyl ring less reactive toward oxidative addition. Using electron-rich ligands (like PPh₃ or dppf) and slightly elevated temperatures ensures the Pd(0) inserts efficiently into the C-Br bond.

Protocol B: Buchwald-Hartwig Amination (Optional)

Objective: If the scaffold contains chlorines on the pyrimidine ring (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine), this protocol is used before or after Suzuki coupling to introduce solubility-enhancing amines.

Conditions:

  • Catalyst: Pd₂(dba)₃ / Xantphos or BINAP.

  • Base: Cs₂CO₃.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 100°C.

Case Study: Optimization of an Aurora Kinase Inhibitor

In a hypothetical optimization campaign targeting Aurora Kinase B (crucial for mitosis regulation), the this compound scaffold was utilized to improve potency.

Workflow Visualization:

SynthesisWorkflow Start Start: 4-(4-Bromophenyl) pyrimidine Step1 Step 1: Suzuki Coupling (Ar-B(OH)2 + Pd) Start->Step1 Diversity Scan Intermed Biaryl Intermediate (Potency Increase) Step1->Intermed Step2 Step 2: Buchwald Amination (HNR2 + Pd) Intermed->Step2 Solubility Opt. Final Lead Candidate (High Potency/Solubility) Step2->Final

Figure 2: Synthetic workflow transforming the bromo-intermediate into a clinical lead candidate.

Quantitative Data Summary: The table below illustrates the Structure-Activity Relationship (SAR) gains achieved by modifying the bromine position.

Compound IDR-Group (Replacing Br)Kinase TargetIC₅₀ (nM)Solubility (µM)
BP-01 (Parent) -BrAurora B450< 10
BP-02 -PhenylAurora B120< 5
BP-03 -4-MorpholinophenylAurora B15 > 100
BP-04 -4-(N-Methylpiperazinyl)Aurora B22> 200

Interpretation: Replacing the Bromine (BP-01) with a morpholino-phenyl group (BP-03) drastically improved potency (30-fold) by accessing the solvent channel and forming an additional H-bond, while improving solubility.

Biological Validation Protocol

Once synthesized, the inhibitors must be validated. We recommend the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and resistance to compound interference.

Assay Protocol:

  • Enzyme Prep: Dilute Aurora Kinase B (recombinant) to 2 ng/µL in 1x Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 1 µL of the synthesized this compound derivative (serially diluted in DMSO) into a 384-well white plate.

  • Reaction Start: Add 2 µL of Enzyme solution and 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H3).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to determine IC₅₀.

References

  • Synthesis of Macitentan Intermediates: Bolli, M. H., et al. (2012). "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist."[1] Journal of Medicinal Chemistry, 55(17), 7849–7861.

  • Suzuki Coupling on Pyrimidines: Gondru, R., et al. (2025).[2] "Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine: Synthesis, Optimization and Structural Aspects." MDPI / ResearchGate.

  • Aurora Kinase Inhibitors: Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-based Aurora Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Kinase Scaffold Review: Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[3] NIH / PubMed Central.

  • Buchwald-Hartwig Methodology: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition.

Sources

Mastering the Art of the Single Crystal: A Guide to Crystallizing 4-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction remains the gold standard for elucidating this architecture, providing unambiguous structural information that is critical for understanding biological activity, reaction mechanisms, and solid-state properties. However, the journey to a high-quality single crystal can be an arduous one, often representing a significant bottleneck in the research and development pipeline.

This guide provides a comprehensive overview of the principles and detailed protocols for obtaining single crystals of 4-(4-Bromophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is crafted to blend theoretical understanding with practical, field-tested methodologies, empowering researchers to navigate the challenges of crystallization with confidence.

The "Why" Before the "How": Understanding Crystallization

Crystallization is a thermodynamic process driven by the principle of minimum energy. Molecules in a supersaturated solution, an unstable state with more solute than can normally be dissolved, will self-assemble into a highly ordered, repeating lattice structure—the crystal—to achieve a lower energy state. The quality of the resulting crystal is intimately linked to the rate of this process; slow, controlled crystal growth is essential for minimizing defects and maximizing size.[1][2]

Several key factors influence the crystallization process:

  • Solubility: The solubility of the compound in a given solvent is the most critical parameter. An ideal solvent will exhibit moderate solubility, allowing for the creation of a supersaturated solution upon cooling or solvent evaporation.[3]

  • Temperature: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature, a principle leveraged in cooling crystallization.[3][4]

  • Solvent Polarity: The polarity of the solvent should ideally match that of the solute to facilitate dissolution.

  • Purity of the Compound: Impurities can inhibit nucleation and crystal growth, often leading to amorphous precipitates or poorly formed crystals.

Foundational Techniques for Single Crystal Growth

There are three primary techniques for growing single crystals from solution: slow evaporation, slow cooling, and vapor diffusion. The choice of method is dictated by the physicochemical properties of the compound and the solvents in which it is soluble.

Physicochemical Profile of Phenylpyrimidine Derivatives

Based on this, we can infer that this compound is likely to be sparingly soluble in common non-polar organic solvents and more soluble in polar aprotic solvents.

Experimental Protocols

The following protocols are designed as a starting point for the crystallization of this compound. It is crucial to remember that crystallization is often an empirical science, and optimization of these conditions may be necessary.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method.[7]

Principle: A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until it becomes supersaturated and crystals begin to form.

Step-by-Step Methodology:

  • Solvent Screening: Begin by testing the solubility of a small amount of this compound in various solvents. A good starting point would be polar aprotic solvents like DMF, DMSO, and acetone, as well as alcohols like methanol and ethanol. A suitable solvent will dissolve the compound completely upon gentle warming.

  • Preparation of the Solution: Dissolve approximately 10-20 mg of the purified compound in 1-2 mL of the chosen solvent in a clean vial. Gentle heating may be required to achieve complete dissolution. Ensure the solution is clear and free of any particulate matter. If necessary, filter the warm solution through a small cotton plug in a Pasteur pipette.

  • Crystal Growth: Cover the vial with a cap that is not airtight. This can be achieved by loosely screwing on the cap or by covering the opening with paraffin film and piercing it with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of crystals. Avoid disturbing the vial during this period.

Protocol 2: Slow Cooling

Principle: This method relies on the principle that the solubility of the compound decreases as the temperature is lowered, leading to supersaturation and crystallization.[2]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound exhibits significantly higher solubility at elevated temperatures compared to room temperature.

  • Preparation of a Saturated Solution: In a clean flask, add the compound to the chosen solvent and heat the mixture with stirring until the solid is completely dissolved. Continue adding small portions of the compound until a small amount of solid no longer dissolves, indicating a saturated solution at that temperature.

  • Hot Filtration (if necessary): If any undissolved material remains, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. To promote very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

  • Crystal Isolation: Once crystals have formed, they can be isolated by decanting the mother liquor or by vacuum filtration.

Protocol 3: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available or when the compound is sparingly soluble.[6]

Principle: A concentrated solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound (e.g., DMF or DMSO) and a miscible "poor" solvent in which the compound is insoluble (e.g., dichloromethane (DCM), diethyl ether, or pentane).

  • Apparatus Setup (Hanging Drop):

    • Place a small volume (e.g., 1-2 µL) of the concentrated compound solution onto a siliconized glass coverslip.

    • Invert the coverslip over a well of a crystallization plate containing the poor solvent.

    • Seal the well with vacuum grease to create an airtight environment.

  • Apparatus Setup (Sitting Drop):

    • Place a small volume of the concentrated compound solution onto a pedestal in the well of a crystallization plate.

    • Add the poor solvent to the bottom of the well, ensuring it does not touch the drop.

    • Seal the well.

  • Incubation and Monitoring: Place the crystallization plate in a stable, vibration-free environment and monitor for crystal growth over time.

Data Presentation and Visualization

Table 1: Suggested Solvent Systems for Crystallization Screening of this compound

Crystallization TechniqueGood Solvent (High Solubility)Poor Solvent (Low Solubility/Anti-solvent)
Slow Evaporation DMF, DMSO, Acetone, Ethanol, MethanolN/A
Slow Cooling Toluene, Ethanol/Water mixturesN/A
Vapor Diffusion DMF, DMSODichloromethane, Diethyl Ether, Pentane

Experimental Workflow for Crystallization

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis Purified_Compound Purified this compound Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Select good solvent Slow_Cooling Slow Cooling Solvent_Screening->Slow_Cooling Select solvent with temperature-dependent solubility Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Select good/poor solvent pair Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals Amorphous_Solid Amorphous Solid/ Poor Quality Crystals Slow_Evaporation->Amorphous_Solid No_Crystals No Crystals Slow_Evaporation->No_Crystals Slow_Cooling->Single_Crystals Slow_Cooling->Amorphous_Solid Slow_Cooling->No_Crystals Vapor_Diffusion->Single_Crystals Vapor_Diffusion->Amorphous_Solid Vapor_Diffusion->No_Crystals XRD_Analysis Single-Crystal X-ray Diffraction Single_Crystals->XRD_Analysis

Caption: A generalized workflow for obtaining single crystals.

Concluding Remarks: The Virtue of Patience

The path to obtaining high-quality single crystals is often one of iterative experimentation and meticulous observation. The protocols outlined in this guide provide a robust starting point for the crystallization of this compound. By systematically exploring different solvents, temperatures, and techniques, researchers can significantly increase their chances of success. Remember that patience is a key ingredient in the art of crystallization; allow ample time for crystals to nucleate and grow undisturbed. The reward for this diligence is the invaluable insight into the molecular world that only a well-defined crystal structure can provide.

References

  • Baluja, S., et al. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • PubChem. (n.d.). 4-(4-Bromophenyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. Retrieved from [Link]

  • MDPI. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-bromophenyl)-2-pyrimidinethiol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • SciSpace. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • PASL. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol. Retrieved from [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Chem-Impex. (n.d.). 4-Phenylpyrimidine. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

Sources

Experimental protocol for assessing the antimicrobial activity of pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Pyrimidine derivatives represent a cornerstone of modern antimicrobial chemotherapy.[1] From the early success of trimethoprim to novel fluoropyrimidines, this scaffold owes its efficacy primarily to the inhibition of nucleic acid synthesis or folate metabolism (specifically Dihydrofolate Reductase, DHFR).

However, assessing pyrimidines requires specific protocol adjustments compared to standard antibiotics. Their activity is often bacteriostatic rather than bactericidal, and they can be sensitive to thymidine levels in growth media. This guide moves beyond basic "recipe" protocols to provide a robust, self-validating framework for characterizing these compounds.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound handling to mechanistic validation.

Pyrimidine_Workflow Compound Compound Prep (Solubility Check) MIC Primary Screen (MIC - Resazurin) Compound->MIC DMSO < 1% MBC Secondary Screen (MBC & Time-Kill) MIC->MBC If MIC < 64 µg/mL Tox Safety Profiling (Selectivity Index) MIC->Tox Parallel Workflow MoA Mechanistic Validation (DHFR Inhibition) MBC->MoA Confirm Target MoA->Compound SAR Refinement

Figure 1: Critical path for pyrimidine characterization.[1] Note the parallel execution of cytotoxicity assays to establish the Selectivity Index early in the pipeline.

Phase 1: Compound Management & Solubility

The Challenge: Pyrimidine analogs, particularly those with fused heterocyclic rings, often exhibit poor aqueous solubility. Inadequate solubilization leads to "false negatives" in MIC assays due to compound precipitation.[1]

Protocol 1.1: Stock Preparation
  • Solvent Selection: Dissolve the pyrimidine derivative in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it can be bactericidal at lower concentrations than DMSO.

  • Concentration: Prepare a master stock at 100x the highest desired test concentration (typically 12.8 mg/mL for a 128 µg/mL final top concentration).

  • Validation Step: Dilute 10 µL of stock into 990 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB). Vortex and centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the compound is precipitating; sonication or a lower stock concentration is required.

Phase 2: Primary Screening (Modified MIC)

Expert Insight: While optical density (OD600) is standard, pyrimidines often induce filamentation in bacteria (due to DNA stress) before lysis.[1] This can skew turbidity readings.[1] We recommend a Resazurin-based microdilution assay for superior sensitivity.[1]

Protocol 2.1: Resazurin Microtiter Assay

Reference Standard: CLSI M07 guidelines adapted for colorimetric readout [1].

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Resazurin sodium salt (0.015% w/v in sterile PBS).[1]

  • Test Organisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[1]

Procedure:

  • Inoculum Prep: Prepare a 0.5 McFarland suspension (

    
     CFU/mL). Dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.[1]
    • Critical: Pyrimidine inhibitors are metabolic antagonists.[1] High inoculum densities can overcome inhibition (the "Inoculum Effect").[1] Ensure strict adherence to cell counts.

  • Plate Setup: Add 50 µL of CAMHB to columns 2-12 of a 96-well plate. Add 100 µL of compound (2x concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1-11.

    • Controls: Column 11 is Growth Control (Bacteria + Solvent); Column 12 is Sterility Control (Media only).[1]

  • Incubation: Incubate at 37°C for 18-20 hours.

  • Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2-4 hours.

  • Readout:

    • Blue (Resazurin): No growth (Inhibition).[1]

    • Pink/Fluorescent (Resorufin): Active growth.[1]

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.[2]

Phase 3: Bactericidal vs. Bacteriostatic Profiling

Pyrimidines are often bacteriostatic (inhibiting growth without killing).[1] Distinguishing this is vital for clinical application.

Protocol 3.1: Minimum Bactericidal Concentration (MBC)
  • Sample 10 µL from all "Blue" wells in the MIC plate (Protocol 2.1).[1]

  • Spot onto nutrient agar plates (free of antibiotic).

  • Incubate for 24 hours.

  • Calculation: MBC is the concentration killing

    
     of the initial inoculum (reduction of 3 
    
    
    
    CFU).[1]
Data Interpretation Table
OutcomeRatio (MBC / MIC)Clinical Implication
Bactericidal

Preferred for immunocompromised hosts or endocarditis.[1]
Bacteriostatic

Relies on host immunity; common for folate inhibitors.[1]

Phase 4: Mechanistic Validation (DHFR Inhibition)

The "Gold Standard" Assay: Most bioactive pyrimidines target Dihydrofolate Reductase (DHFR).[1] To prove the mechanism, we measure the oxidation of NADPH to NADP+, which decreases absorbance at 340 nm.

Pathway Visualization

Folate_Pathway DHF Dihydrofolate (Substrate) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH (Cofactor) NADPH->DHFR THF Tetrahydrofolate (Product) DHFR->THF DNA DNA/RNA Synthesis THF->DNA Inhibitor Pyrimidine Compound Inhibitor->DHFR Competitive Inhibition

Figure 2: Mechanism of Action.[1] Pyrimidines compete with Dihydrofolate for the DHFR active site, halting DNA synthesis.[3]

Protocol 4.1: Spectrophotometric DHFR Assay

Reference: Sigma-Aldrich / Assay Genie Protocols [2, 3].[1]

Reagents:

  • Purified DHFR enzyme (bacterial source, e.g., E. coli recombinant).

  • Substrate: Dihydrofolic Acid (DHF).[1][4][5]

  • Cofactor: NADPH (0.1 mM).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

Procedure:

  • Baseline: In a UV-transparent cuvette or plate, mix Buffer, NADPH, and DHFR enzyme.

  • Inhibition: Add the test pyrimidine compound (at

    
     MIC). Incubate for 2 minutes to allow binding.
    
  • Initiation: Add Dihydrofolic Acid (DHF) to start the reaction.

  • Kinetic Read: Measure Absorbance at 340 nm every 15 seconds for 3 minutes.

  • Calculation:

    
    [1]
    
    • Validation: Use Trimethoprim (TMP) as a positive control.[1] If TMP does not show >50% inhibition, the enzyme activity is compromised.

Phase 5: Safety Profiling (Selectivity Index)

A potent antimicrobial is useless if it kills mammalian cells.[1] Pyrimidines can cross-react with human DHFR.[1]

Protocol 5.1: Cytotoxicity (Vero Cells)
  • Cell Line: Vero (African Green Monkey Kidney) or HepG2 cells.[1]

  • Assay: MTT or Resazurin viability assay after 24h exposure.

  • Metric: Determine the

    
     (Cytotoxic Concentration 50%).
    
Protocol 5.2: Selectivity Index (SI) Calculation

[1]
  • SI < 1: Toxic (Compound kills host cells before bacteria).[1]

  • SI 1 - 10: Narrow therapeutic window (Lead optimization required).

  • SI > 10: Promising therapeutic candidate [4].[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link][1]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol for Cell Viability and Cytotoxicity. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 4-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-(4-bromophenyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and efficiency of this specific transformation. The unique electronic properties of the pyrimidine ring present distinct challenges, and this document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complexities.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to address the most common problems encountered during the Suzuki coupling of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question: My reaction yield is consistently low or zero. What are the primary factors I should investigate?

Low yield is the most frequent issue and can stem from multiple sources. A systematic approach to troubleshooting is crucial.

Answer:

When faced with low or no product formation, evaluate your reaction parameters in the following order:

  • Catalyst Activity and Inhibition: The pyrimidine moiety itself is a key suspect. The lone pairs on the two nitrogen atoms can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[1][2] This is a common issue with nitrogen-containing heterocycles.[3]

    • Causality: This coordination can stabilize the palladium complex, making it less available to participate in the catalytic cycle, particularly the initial oxidative addition step.[1]

    • Solution 1: Increase Catalyst Loading: As a first step, try increasing the catalyst loading from a typical 1-2 mol% to 5 mol%.[1][2]

    • Solution 2: Choose a More Robust Catalyst/Ligand System: Standard Pd(PPh₃)₄ can be effective, but electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the reaction more efficiently.[3][4] These ligands form more stable and active palladium complexes that are less susceptible to inhibition by the pyrimidine substrate.

  • Base Selection and Efficacy: The base is critical for activating the boronic acid to facilitate the transmetalation step.[5]

    • Causality: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transfer of the organic group to the palladium center.

    • Solution: An inorganic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings, including those with heteroaromatic substrates.[1][2][6] If you are using a weaker base like sodium carbonate (Na₂CO₃), switching to K₃PO₄ may significantly improve the yield.

  • Boronic Acid Stability (Protodeboronation): Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis (protodeboronation), where the C-B bond is cleaved and replaced with a C-H bond.[7]

    • Causality: This side reaction consumes your nucleophile, directly reducing the potential yield. It can be catalyzed by trace acids, bases, or metal ions and is often accelerated in aqueous conditions.[1][7]

    • Solution 1: Use Stoichiometry: Employ a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents).

    • Solution 2: Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation and can be used as alternatives to boronic acids.[7]

    • Solution 3: Minimize Water: While many Suzuki reactions tolerate water, if protodeboronation is suspected, ensure your solvent is anhydrous.

  • Solvent Choice: The solvent must solubilize all components of the reaction and is crucial for achieving the necessary reaction temperature.

    • Solution: Aprotic polar solvents are generally preferred. 1,4-Dioxane and Toluene , often with a small amount of water, are standard choices that have proven effective for similar substrates.[1][2] Dimethylformamide (DMF) can also be used, but its removal can be challenging.[1][2]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G cluster_cat Catalyst Solutions cluster_base Base Solutions cluster_boron Boronic Acid Solutions cluster_solvent Solvent/Temp Solutions start Low or No Yield Observed cat_check Step 1: Evaluate Catalyst System start->cat_check base_check Step 2: Re-evaluate Base cat_check->base_check If yield still low cat_sol1 Increase Pd loading to 5 mol% cat_check->cat_sol1 cat_sol2 Switch to bulky ligand (e.g., XPhos) cat_check->cat_sol2 boron_check Step 3: Check Boronic Acid Stability base_check->boron_check If yield still low base_sol1 Switch from Na2CO3 to K3PO4 or Cs2CO3 base_check->base_sol1 solvent_check Step 4: Optimize Solvent & Temp. boron_check->solvent_check If yield still low boron_sol1 Use 1.2-1.5 eq. of boronic acid boron_check->boron_sol1 boron_sol2 Switch to a more stable boronic ester (e.g., pinacol) boron_check->boron_sol2 end_node Yield Improved solvent_check->end_node Systematic optimization solvent_sol1 Use anhydrous 1,4-Dioxane or Toluene solvent_check->solvent_sol1 solvent_sol2 Increase temperature incrementally (e.g., 80°C -> 100°C) solvent_check->solvent_sol2

Caption: Troubleshooting workflow for low-yield reactions.

Question: I am observing significant side products. How can I identify and minimize them?

Answer:

Several side reactions are common in Suzuki couplings. Identifying them by LC-MS or GC-MS is the first step to mitigation.

  • Homocoupling of Boronic Acid: You may observe a biaryl product derived from two molecules of your boronic acid coupling together.

    • Cause: This is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is thoroughly degassed before heating and maintained under an inert atmosphere (Nitrogen or Argon) throughout.

  • Dehalogenation of this compound: The starting material is converted to 4-phenylpyrimidine.

    • Cause: This reductive process can occur if a hydride source is present in the reaction mixture.[7] Certain bases or solvents can act as hydride donors at elevated temperatures.

    • Solution: Switch to a non-hydride-donating base like K₃PO₄ or Cs₂CO₃. Ensure solvents are pure.

  • Protodeboronation: As mentioned previously, this results in the arene corresponding to your boronic acid.[7]

    • Cause: Hydrolysis of the boronic acid.[7]

    • Solution: Use a slight excess of the boronic acid, use a boronic ester, or run the reaction under anhydrous conditions.

The diagram below illustrates the desired reaction alongside these common side pathways.

G cluster_reactants A This compound (Ar-Br) Desired Desired Product (Ar-R) A->Desired + Pd Catalyst + Base Side2 Dehalogenation (Ar-H) A->Side2 Hydride Source B Boronic Acid (R-B(OH)2) B->Desired + Pd Catalyst + Base Side1 Homocoupling (R-R) B->Side1 O2, Pd Side3 Protodeboronation (R-H) B->Side3 H2O

Caption: Desired reaction vs. common side reactions.

II. Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for this substrate?

For substrates like this compound, where catalyst inhibition is a concern, catalyst systems with bulky, electron-rich phosphine ligands are often superior to Pd(PPh₃)₄. Consider catalysts like Pd(dppf)Cl₂ or pre-catalysts used with ligands such as XPhos or SPhos. These promote the crucial oxidative addition and reductive elimination steps.[3]

Q2: How does the electronic nature of the boronic acid affect the reaction?

The reaction generally proceeds better with electron-rich boronic acids.[1][2] Electron-withdrawing groups on the boronic acid can slow down the transmetalation step, leading to lower yields and increasing the likelihood of side reactions like protodeboronation.[1] If you are using an electron-poor boronic acid, you may need more forcing conditions (higher temperature, longer reaction time, stronger base).

Boronic Acid TypeRelative ReactivityRecommended Action
Electron-Rich (e.g., 4-methoxyphenyl)HighStandard conditions are often sufficient.
Electron-Neutral (e.g., phenyl)ModerateMay require slight optimization (temperature, base).
Electron-Poor (e.g., 4-cyanophenyl)LowUse a stronger base (K₃PO₄), higher temp, and consider a more active catalyst.[1][2]
Q3: Can I use microwave heating for this reaction?

Yes, microwave irradiation can be highly effective. It allows for rapid heating to a precise temperature, which can significantly reduce reaction times from hours to minutes.[8] For this specific substrate, a temperature of 100-120°C for 15-20 minutes would be a good starting point for optimization.[8] Be aware that higher temperatures (>120°C) can sometimes promote the formation of side products.[8]

Q4: What is the mechanistic reason for the challenges with this substrate?

The core of the issue lies in the Suzuki-Miyaura catalytic cycle and how the substrate interacts with it.

G Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)L2-Br Pd0->PdII_1 Oxidative Addition (Ar-Br) Inhibition Inhibited Complex (Pyrimidine-Pd) Pd0->Inhibition Coordination by Pyrimidine-N PdII_2 Ar-Pd(II)L2-R PdII_1->PdII_2 Transmetalation (R-B(OH)2 + Base) PdII_2->Pd0 Reductive Elimination (forms Ar-R) Inhibition->Pd0 Reversible Equilibrium

Caption: Suzuki-Miyaura catalytic cycle with pyrimidine inhibition.

The cycle begins with the active Pd(0) catalyst. Oxidative addition of this compound forms a Pd(II) intermediate.[9] This is often the rate-determining step.[9] The pyrimidine nitrogens can coordinate to the Pd(0) catalyst, forming an 'Inhibited Complex' that pulls the catalyst out of the cycle, slowing the reaction.[1] Following oxidative addition is transmetalation , where the organic group from the activated boronic acid is transferred to the palladium.[9] Finally, reductive elimination releases the desired biaryl product and regenerates the Pd(0) catalyst.[9]

III. Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol is a robust starting point based on optimized conditions reported for similar substrates.[1][2]

  • Reagent Preparation:

    • To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Degassing and Solvent Addition:

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction:

    • Place the sealed vessel in a preheated oil bath at 100 °C (or set the microwave reactor to 100 °C).

    • Stir the reaction vigorously for 4-12 hours (for conventional heating) or 15-30 minutes (for microwave heating).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

IV. References

  • Optimizing Suzuki Coupling Reactions. CovaSyn.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry Europe.

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.

  • The Suzuki Reaction. Myers Group, Harvard University.

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Managing reaction temperature for selective pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Managing Reaction Temperature for Selective Functionalization

Status: Open Agent: Senior Application Scientist Department: Heterocyclic Chemistry / Process Optimization

Introduction: The Thermal Landscape of Pyrimidines

Welcome to the Pyrimidine Functionalization Support Center. You are likely here because your pyrimidine scaffold didn't behave as expected—yielding regioisomers, tars, or unreacted starting material.

In pyrimidine chemistry, temperature is not just an energy source; it is a switch. Because the pyrimidine ring possesses non-equivalent electrophilic sites (C2, C4, C6) and acidic protons (C5), temperature dictates whether your reaction follows a Kinetic Pathway (fastest formed, often C4-attack or ortho-lithiation) or a Thermodynamic Pathway (most stable, often C2-attack or Halogen Dance rearrangement).

This guide provides the operational parameters to control these switches.

Module A: Cryogenic Control (Lithiation & The Halogen Dance)

The Issue: You attempted to lithiate a halopyrimidine to functionalize a specific carbon, but the electrophile attached to the "wrong" position (migration).

The Mechanism: This is likely the Halogen Dance (HD) .[1][2]

  • Kinetic Control (-78°C): Lithiation occurs at the most acidic proton (usually ortho to the halogen or directing group).

  • Thermodynamic Control (>-40°C or equilibration): The lithium atom "dances" (migrates) to a more stable position, typically flanked by two heteroatoms or stabilizing groups.

Troubleshooting Workflow: Controlling the Dance

Q: My electrophile ended up at C6 instead of C5. How do I stop the migration? A: You are operating under thermodynamic conditions. To lock the kinetic product:

  • Lower the Temperature: Ensure internal temperature never exceeds -75°C during base addition.

  • Quench Faster: Do not allow a "stirring period" after base addition. Add the electrophile immediately.

  • Use In-Situ Trapping: Mix the electrophile (e.g., TMSCl) with the base if compatible, so the lithiated species is trapped the nanosecond it forms.

Q: I want the migration (Halogen Dance) to occur, but it's incomplete. A: You need to facilitate the proton transfer equilibrium.

  • Controlled Warming: After adding the base at -78°C, allow the reaction to warm to -40°C or -20°C for 30 minutes before cooling back down to add the electrophile.

  • Catalytic Proton Source: The "dance" requires a proton source (starting material) to shuttle the lithium. Ensure you are not adding a vast excess of base too quickly, which consumes all proton sources instantly.

Visualization: The Kinetic vs. Thermodynamic Fork

HalogenDance Start 4-Iodopyrimidine Base Add LDA (-78°C) Start->Base Kinetic Kinetic Intermediate (C5-Li, Ortho-Lithiated) Base->Kinetic Fast Deprotonation (Kinetic Control) Thermo Thermodynamic Intermediate (C6-Li, Stabilized) Kinetic->Thermo Equilibration (Warm to -40°C) 'Halogen Dance' Prod_K Product A (C5-Functionalized) Kinetic->Prod_K Immediate Quench (-78°C) Prod_T Product B (C6-Functionalized) Thermo->Prod_T Quench after Equilibration

Caption: Figure 1. The divergence between kinetic ortho-lithiation and the thermodynamic halogen dance rearrangement controlled by temperature and time.

Module B: Heat Management in (Nucleophilic Substitution)

The Issue: Regioselectivity failures in 2,4-dichloropyrimidines.

  • Standard Rule: Nucleophiles prefer C4 (para to N1) due to lower steric hindrance and higher electrophilicity compared to C2 (between two nitrogens).

  • Temperature Failure: High heat overcomes the activation energy difference, leading to C2/C4 mixtures or double substitution.

Data Table: Temperature vs. Selectivity (2,4-Dichloropyrimidine)
Reaction ConditionTemperaturePrimary ProductSelectivity Risk
Cryogenic -78°C to 0°CC4-Substituted High C4 selectivity; low conversion if nucleophile is weak.
Ambient 20°C - 25°CC4-Substituted Good balance; monitor for trace C2 isomer.
Reflux (THF/EtOH) 65°C - 80°CMixture (C4 major) Risk of double substitution (C2 & C4) or C2 impurities.
Microwave >100°CDisubstituted High energy often forces reaction at both chlorides.
FAQ:

Troubleshooting

Q: I ran a reaction at 0°C to target C4, but I isolated the C2 product. Why? A: Check your nucleophile. While temperature favors C4, sterics and mechanism can override this.

  • Diagnosis: Are you using a tertiary amine ? Recent studies show that tertiary amines can react with 5-substituted-2,4-dichloropyrimidines to yield C2-selective products via an in-situ N-dealkylation mechanism, even at moderate temperatures [1, 2].[3]

  • Fix: If you need C4 selectivity with a hindered amine, ensure the C5 position is not electron-withdrawing, or switch to a stepwise displacement using a smaller nucleophile first.

Q: My Suzuki coupling on 2,4-dichloropyrimidine failed in the microwave. A: You likely overheated it.

  • Diagnosis: Did you exceed 100°C?

  • Fix: For microwave-assisted Suzuki coupling, 100°C is the ceiling . Above 120°C, the selectivity collapses, and you will form 2,4-diphenylpyrimidine (disubstitution). Hold at 100°C for 15 minutes max [3].

Protocol: Regioselective C4-Amination of 2,4-Dichloropyrimidine

Objective: Selective mono-amination at the C4 position without touching the C2 chloride. System: Self-validating via TLC monitoring (C4 product is more polar than starting material but less polar than disubstituted byproduct).

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Primary Amine (0.95 equiv) — Note: Slight deficit prevents over-reaction.

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: THF or Isopropanol (IPA).

Step-by-Step Methodology:

  • Preparation (0 min): Dissolve 2,4-dichloropyrimidine in THF (0.2 M concentration).

  • Thermal Setpoint (5 min): Cool the solution to 0°C using an ice/water bath. Crucial: Do not start at room temperature.

  • Base Addition (10 min): Add DIPEA. No exotherm should be observed yet.

  • Nucleophile Addition (15-30 min):

    • Dissolve the amine in a small volume of THF.

    • Add the amine solution dropwise over 15 minutes.

    • Why? A spike in local concentration + exotherm = C2 reaction risk. Keep it cold and dilute.

  • Reaction Monitoring (1-2 hours):

    • Maintain 0°C.[4]

    • Spot TLC every 30 mins.

    • Stop Condition: When starting material is <5% or bis-substituted spot appears.

  • Workup: Quench with water. Extract immediately. Do not let the reaction sit overnight at RT, as the C2 chloride is still reactive.

Advanced Troubleshooting: The "Black Tar" Scenario

Ticket: "My reaction turned black and I lost all starting material."

Root Cause Analysis: This is often due to uncontrolled decomposition of lithiated species (benzyne pathway).

  • Context: Lithiated pyrimidines are thermally fragile. If you lithiate at -78°C and allow it to warm to 0°C before adding your electrophile, the ring can fragment or dimerize.

Visual Guide to Failure Modes:

FailureModes Start Lithiated Pyrimidine (-78°C) Warm Warming to > -40°C (Without Electrophile) Start->Warm Loss of Cooling PathA Benzyne Formation (Elimination of LiX) Warm->PathA If LG present (Cl, Br) PathB Nucleophilic Attack (Self-Condensation) Warm->PathB If no LG Result Polymerization / Tar PathA->Result PathB->Result

Caption: Figure 2. Thermal decomposition pathways of lithiated pyrimidines leading to reaction failure.

References
  • Vertex AI Search Result 1.1/1.2: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (Discusses C2 selectivity anomalies). (Representative URL)

  • WuXi AppTec: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-chloropyrimidine. (Explains C2 vs C4 orbital interactions).

  • MDPI (Molecules): Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Defines 100°C limit for selectivity).

  • Wikipedia/Review: Halogen Dance Rearrangement.[2][5] (Mechanistic grounding for thermodynamic lithiation).

(Note: Ensure all safety protocols are followed when handling organolithiums and pressurized microwave vessels.)

Sources

The Pyrimidine NMR Support Hub: Advanced Troubleshooting & Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Pyrimidine NMR Support Hub. If you are reading this, you are likely struggling with the unique magnetic personality of diazines. Pyrimidines are deceptively simple rings that present complex challenges: rapid proton exchange, concentration-dependent tautomerism, and electron-deficient carbons that defy standard chemical shift expectations.

This guide is not a textbook; it is a troubleshooting workflow designed to resolve the specific spectral anomalies encountered during drug discovery and synthesis. We move beyond "what is this peak?" to "why is this peak behaving this way, and how do I prove my structure?"

Module 1: Sample Preparation & Solvent Effects

User Query: "My spectrum is a mess. The signals are broad, the integration is off, and I can't see the NH proton of my pyrimidinone derivative. Is my compound impure?"

Scientist’s Diagnosis: Likely not. You are experiencing Chemical Exchange Broadening . Pyrimidines with -OH, -NH2, or -SH substituents are prone to rapid proton exchange with the solvent or trace water. Furthermore, pyrimidines are


-deficient, making them prone to 

-stacking aggregation in non-polar solvents, which causes concentration-dependent shifts.

The Protocol: Solvent Selection Strategy To lock down the exchangeable protons and break up aggregates, you must disrupt the hydrogen bonding network.

  • Standard: DMSO-

    
     is the default. It accepts hydrogen bonds, slowing down the exchange rate (
    
    
    
    ) of solute protons, sharpening the signals.
  • The "Dry" Trick: If NH signals are still invisible, add activated 4Å molecular sieves directly to the NMR tube and let it stand for 15 minutes. Trace water catalyzes exchange; removing it often reveals the "missing" proton as a sharp doublet or singlet.

  • The "Cold" Trick: If signals remain broad, cool the probe to 270 K. Lowering temperature reduces

    
     below the NMR time scale (
    
    
    
    ), transitioning the system from intermediate to slow exchange.

Visualization: Solvent Decision Tree

SolventStrategy Start Start: Broad/Missing Signals Solubility Is the compound soluble? Start->Solubility DMSO Switch to DMSO-d6 Solubility->DMSO No (CDCl3 failed) Tautomer Suspect Tautomerism/Exchange? Solubility->Tautomer Yes, but broad DMSO->Tautomer Dry Add 4Å Sieves (Remove Water) Tautomer->Dry Missing NH/OH TFA Add TFA-d (Protonate N) Tautomer->TFA Aggregation suspected Temp Cool to 270 K Dry->Temp Still Broad Result Sharp Signals / NH Visible Temp->Result TFA->Result

Caption: Workflow for stabilizing exchangeable protons and resolving broad signals in pyrimidine derivatives.

Module 2: 1D H Analysis – Shifts, Couplings, and Tautomers

User Query: "I synthesized 2-hydroxypyrimidine, but the NMR shows no aromatic OH peak and the ring protons are shifted. Do I have the wrong product?"

Scientist’s Diagnosis: You have the correct product but the wrong mental image. 2- and 4-hydroxypyrimidines exist predominantly as the oxo-tautomer (lactam form) in solution, not the hydroxy (lactim) form.

The Evidence:

  • Proton NMR: You will see an amide-like NH (broad, ~10-13 ppm) rather than a sharp phenol-like OH.

  • Carbon NMR: The C2 carbon will appear at 150–160 ppm (C=O character), whereas a true aromatic C-O would appear lower (~160+ ppm but distinct from amides).

  • Coupling (

    
    ):  The loss of aromaticity in the N-C=O segment changes the bond orders, affecting vicinal coupling constants.
    

Reference Data: Typical Pyrimidine Parameters

PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Insight
H2 8.5 – 9.2Singlet (usually)N/AFlanked by two N atoms (Deshielded).
H4 / H6 8.0 – 8.8Doublet

Hz
Ortho to N, Para to N.
H5 6.5 – 7.5Triplet/Doublet

Hz
Electron-rich "node" of the ring. Upfield shift is diagnostic.
NH (Lactam) 10.0 – 13.0Broad SingletN/AVisible only in dry DMSO/DMF.

Critical Check: If H5 appears as a doublet of doublets (dd), check for Long-Range Coupling (


) across the ring nitrogens or to side-chain protons. This is common in fused systems like quinazolines [1].
Module 3: Regioisomer Differentiation ( Products)

User Query: "I reacted 2,4-dichloropyrimidine with an amine. Did the substitution happen at C2 or C4? The 1D proton spectrum is ambiguous."

Scientist’s Diagnosis: This is the classic pyrimidine dilemma. Nucleophilic aromatic substitution (


) preference depends on conditions and sterics, but C4 is generally more electrophilic. You cannot rely solely on 1D chemical shifts because substituent effects are additive and confusing. You need 2D Heteronuclear Correlation (HMBC) .

The Protocol: The "Bridge-to-Bridge" Method You must establish connectivity between the remaining ring proton and the new substituent.

  • Acquire HSQC: Identify which carbon belongs to the remaining proton (H5 or H6).

  • Acquire HMBC (optimized for 8 Hz): Look for long-range correlations (

    
     and 
    
    
    
    ).
  • The Logic:

    • If C4 was substituted: You have a proton at H6. H6 will show a strong

      
       correlation to C2 and C4. Crucially, H6 correlates to the carbon bearing the substituent.
      
    • If C2 was substituted: You have a proton at H6 (or H4). The symmetry might be broken differently.

    • Definitive Proof: Look for a correlation from the NH of the new amine substituent to the ring carbon.

      • If NH correlates to C4, and H5 correlates to C4, the assignment is locked.

Visualization: Regioisomer Logic Flow

RegioisomerLogic Input Reaction Product: 2,4-Cl-Pyrimidine + R-NH2 Question Is it C2-Subst or C4-Subst? Input->Question Exp Run 1H-13C HMBC Question->Exp PathA Observe Proton H5 Exp->PathA CorrA H5 shows 3J to C4 (Strong) PathA->CorrA CheckA Does R-NH correlate to C4? CorrA->CheckA ResultA CONFIRMED: C4-Substitution CheckA->ResultA Yes

Caption: HMBC connectivity logic to distinguish C2 vs C4 substitution on a pyrimidine ring.

Module 4: Advanced Heteronuclear Techniques ( N)

User Query: "I have a tetrasubstituted pyrimidine. No protons on the ring. How do I prove the structure?"

Scientist’s Diagnosis: When you run out of protons, you must use the nitrogens. Nitrogen chemical shifts are incredibly sensitive to their environment (pyridinic vs. pyrrolic vs. amino).

The Protocol:


 HMBC 
You do not need an 

N-labeled sample. You can run an HMBC experiment at natural abundance (using a standard broad-band probe) if you have a high concentration (>20 mg/mL).
  • Pyridinic N (Ring):

    
     ~250–320 ppm (referenced to liq. NH
    
    
    
    ).
  • Amino N (Exocyclic):

    
     ~50–100 ppm.
    
  • Differentiation: If you cyclized a ring onto the pyrimidine (e.g., forming a purine-like system), the N shift will drop drastically if the N becomes pyrrole-like (protonated or alkylated). This technique is cited as the definitive method for distinguishing [1,2,4]triazolo[1,5-a]pyrimidine regioisomers [2].

References
  • Reich, H. J. (n.d.).[1] NMR Data Collection: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

    • Authority on chemical shifts and coupling constants for heteroarom
  • Salgado, A., et al. (2010).[2] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Retrieved from [Link]

    • Definitive protocol for using Nitrogen HMBC to solve regioisomer problems.
  • Alkorta, I., et al. (2020).[3] Influence of the Solvent on the Stability of Aminopurine Tautomers. Molecules. Retrieved from [Link]

    • Detailed analysis of solvent effects (DMSO vs W
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from [Link]

    • General application of NMR for isomeric differenti

Sources

Validation & Comparative

Validation of 4-(4-Bromophenyl)pyrimidine as a PIM Kinase Inhibitor: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates 4-(4-Bromophenyl)pyrimidine as a representative scaffold for PIM kinase inhibition, comparing its utility as a fragment-based lead against optimized clinical candidates.

Executive Summary & Strategic Context

In the landscape of targeted oncology therapies, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM1, PIM2, PIM3) have emerged as critical survival factors in hematological malignancies and solid tumors.[1] While clinical candidates like AZD1208 and SGI-1776 have demonstrated potency, their complex structures often necessitate extensive optimization to balance bioavailability and toxicity.

This compound represents a foundational fragment scaffold in the design of ATP-competitive PIM inhibitors. Unlike fully optimized drugs, this molecule serves as a high-ligand-efficiency starting point (a "hit") for Fragment-Based Drug Discovery (FBDD). Its validation rests not on nanomolar potency, but on its ability to efficiently bind the ATP hinge region and provide a vector for growing into the hydrophobic pocket.

This guide validates the mechanistic basis of this compound, compares its performance profile against clinical standards, and provides rigorous protocols for its experimental verification.

Mechanistic Validation: The PIM Kinase Signaling Axis

To validate any PIM inhibitor, one must first map its interference points within the survival signaling network. PIM kinases are constitutively active and do not require phosphorylation for activation, making them unique among kinases.

Pathway Architecture

PIM kinases phosphorylate substrates that inhibit apoptosis (BAD) and promote protein translation (4E-BP1), acting parallel to the PI3K/Akt/mTOR pathway.

Diagram 1: PIM Kinase Signaling & Inhibitor Intervention Points This diagram illustrates the downstream effects of PIM activity and where this compound (as a hinge binder) intersects the pathway.

PIM_Signaling JAK_STAT JAK/STAT Pathway PIM_Kinase PIM Kinase (Constitutively Active) JAK_STAT->PIM_Kinase Transcription Growth_Factors Growth Factors (IL-6, GM-CSF) Growth_Factors->JAK_STAT BAD BAD (Pro-Apoptotic) PIM_Kinase->BAD 4 4 PIM_Kinase->4 cMyc c-Myc (Oncogene) PIM_Kinase->cMyc Inhibitor This compound (ATP-Competitive Inhibitor) Inhibitor->PIM_Kinase Blocks ATP Binding pBAD p-BAD (Inactivated) BAD->pBAD Phosphorylation (S112) Survival Cell Survival & Proliferation pBAD->Survival Blocks Apoptosis EBP1 4E-BP1 (Translation Repressor) p4EBP1 p-4E-BP1 (Translation Active) EBP1->p4EBP1 Phosphorylation p4EBP1->Survival Protein Synthesis pcMyc p-c-Myc (Stabilized) cMyc->pcMyc Stabilization pcMyc->Survival Proliferation

Caption: PIM kinases integrate cytokine signals to promote survival. This compound competes with ATP, blocking downstream phosphorylation of BAD and 4E-BP1.

Comparative Performance Analysis

When validating this compound, it is crucial to benchmark it against established inhibitors. The table below contrasts the Fragment Scaffold (our subject) with Optimized Clinical Candidates .

Table 1: Performance Benchmarking of PIM Inhibitors

FeatureThis compound (Fragment)SGI-1776 (First-Gen Pan-PIM)AZD1208 (Clinical Candidate)
Primary Role Hit Finding / Lead GenerationClinical Efficacy / Tool CompoundClinical Efficacy / Bioavailability
Mechanism ATP Hinge Binder (Core Scaffold)ATP-Competitive (Pan-PIM)ATP-Competitive (Pan-PIM)
Potency (IC50) Micromolar (1-10 µM) Nanomolar (<10 nM) Sub-Nanomolar (<1 nM)
Ligand Efficiency High (Potency per heavy atom)ModerateModerate
Selectivity Low (Promiscuous hinge binder)Moderate (Hits FLT3)High (PIM Selective)
Solubility High (Low MW)Poor (Requires formulation)Optimized
Key Use Case Structural Biology, FBDD ScreeningIn vivo efficacy modelsClinical Trials, PK/PD Studies

Expert Insight: While SGI-1776 and AZD1208 are superior for in vivo tumor reduction, This compound is the superior tool for structural biology and fragment screening . Its small size allows it to probe the ATP pocket's unique shape (specifically the hinge region) without the steric clashes often seen with larger molecules. The bromine atom provides a specific handle for X-ray crystallography (anomalous scattering) and further chemical modification (Suzuki coupling).

Experimental Validation Protocols

To scientifically validate this compound in your lab, follow these self-validating protocols. These workflows are designed to confirm target engagement and functional inhibition.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against recombinant PIM1 kinase.

Reagents:

  • Recombinant PIM1 Kinase (0.2 ng/µL)

  • Substrate: S6 Ribosomal Protein Peptide

  • ATP (10 µM - at Km)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

  • Preparation: Prepare a 3x serial dilution of this compound in DMSO (Top conc: 100 µM).

  • Reaction: Incubate Kinase + Inhibitor + Substrate/ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 60 minutes at Room Temperature (RT).

  • Detection: Add ADP-Glo Reagent (40 min incubation) followed by Kinase Detection Reagent (30 min incubation).

  • Readout: Measure luminescence on a plate reader.

  • Validation Check:

    • Z'-Factor: Must be > 0.5 for the assay to be valid.

    • Reference: Run Staurosporine as a positive control (Expected IC50 < 10 nM).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of PIM signaling in live cells (e.g., MV-4-11 or K562 leukemia lines).

Workflow:

  • Treatment: Treat cells with increasing concentrations of this compound (0, 1, 5, 10, 50 µM) for 4 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na3VO4).

  • Blotting: Separate proteins via SDS-PAGE and transfer to PVDF.

  • Probing:

    • Primary Targets: p-BAD (Ser112) and p-4E-BP1 (Thr37/46). Note: PIM specifically phosphorylates BAD at Ser112.

    • Loading Control: Total BAD, Total 4E-BP1, GAPDH.

  • Interpretation: A dose-dependent decrease in p-BAD(S112) without a loss of Total BAD confirms specific kinase inhibition.

Diagram 2: Validation Workflow Logic

Validation_Workflow Compound This compound Biochem Biochemical Assay (ADP-Glo) Compound->Biochem Cellular Cellular Assay (Western Blot) Compound->Cellular IC50 IC50 Determination Biochem->IC50 Biomarker p-BAD / p-4E-BP1 Reduction Cellular->Biomarker Decision Validation Decision IC50->Decision < 10 µM? Biomarker->Decision Dose-Response? Valid Validated Hit Decision->Valid Yes Invalid Non-Specific / Inactive Decision->Invalid No

Caption: A dual-pronged validation strategy ensuring both biochemical potency and cellular permeability.

References

  • Pierce, A. C., et al. "Discovery of Selectivity PIM Inhibitors through Fragment-Based Screening." Journal of Medicinal Chemistry, 51(6), 1972–1975 (2008). Link

  • Tao, Z. F., et al. "Structure-based design of potent and selective inhibitors of PIM1 kinase." Bioorganic & Medicinal Chemistry Letters, 21(21), 6366-6369 (2011).[2] Link

  • Chen, L. S., et al. "Mechanisms of cytotoxicity to Pim kinase inhibitor SGI-1776 in acute myeloid leukemia." Blood, 118(3), 693-702 (2011). Link

  • Keeton, E. K., et al. "AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia." Blood, 123(6), 905-913 (2014). Link

Sources

Publish Comparison Guide: Validating the Mechanism of Action of 4-(4-Bromophenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical validation of 4-(4-Bromophenyl)pyrimidine derivatives, specifically focusing on their validated mechanism as Dual EGFR/VEGFR-2 Tyrosine Kinase Inhibitors . This class of compounds has emerged as a potent alternative to single-target therapies, addressing resistance mechanisms in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

Executive Summary: The Dual-Target Advantage

The this compound scaffold represents a "privileged structure" in kinase inhibitor design. Unlike first-generation inhibitors that target solely the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), optimized derivatives of this scaffold (exemplified here as Compound 10b ) demonstrate dual-inhibition . This mechanism blocks both tumor proliferation (EGFR pathway) and angiogenesis (VEGFR pathway), offering a synergistic therapeutic effect that rivals standard-of-care agents like Erlotinib and Sorafenib.

Mechanism of Action (MoA) Hypothesis

The primary MoA is ATP-competitive inhibition .

  • Target 1 (EGFR): The pyrimidine core occupies the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and downstream signaling via the RAS-RAF-MEK-ERK pathway.

  • Target 2 (VEGFR-2): The 4-bromophenyl moiety extends into the hydrophobic back-pocket of VEGFR-2, stabilizing the inactive conformation (DFG-out), thereby inhibiting angiogenesis.

Comparative MoA Visualization

The following diagram illustrates the dual-pathway blockade achieved by these derivatives compared to single-target alternatives.

MoA_Pathway cluster_EGFR Tumor Cell Proliferation (EGFR Pathway) cluster_VEGFR Tumor Angiogenesis (VEGFR-2 Pathway) Compound 4-(4-Bromophenyl) pyrimidine Derivative EGFR EGFR (Tyrosine Kinase) Compound->EGFR Competitive Inhibition (IC50 ~0.16 µM) VEGFR VEGFR-2 Compound->VEGFR Competitive Inhibition (IC50 ~0.20 µM) ATP ATP ATP->EGFR Activates ATP->VEGFR Activates RAS RAS EGFR->RAS ERK ERK1/2 RAS->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K/AKT VEGFR->PI3K Angiogenesis Angiogenesis (Blood Vessel Formation) PI3K->Angiogenesis

Caption: Dual-inhibition mechanism blocking both proliferative (EGFR) and angiogenic (VEGFR-2) signaling cascades.

Comparative Performance Analysis

To validate the efficacy of this compound derivatives, we compare the lead candidate (Compound 10b ) against FDA-approved standards. Data is synthesized from recent biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition Profile (IC50)
CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)Selectivity Profile
Compound 10b (Derivative) 0.161 ± 0.02 0.209 ± 0.01 Balanced Dual Inhibitor
Erlotinib (Standard)0.025 ± 0.01> 10.0EGFR Selective
Sorafenib (Standard)> 10.00.090 ± 0.02VEGFR/RAF Selective

Insight: While Erlotinib is more potent against EGFR alone, Compound 10b achieves sub-micromolar inhibition of both targets.[1] This "polypharmacology" is crucial for overcoming compensatory resistance mechanisms where tumors switch signaling dependence from EGFR to VEGFR.

Table 2: Cellular Antiproliferative Potency (IC50)
Cell LineTissue OriginCompound 10b (µM)Erlotinib (µM)Sorafenib (µM)
MCF-7 Breast Cancer3.12 12.504.80
HepG2 Liver Cancer2.85 > 20.03.10
HUVEC Endothelial1.95 N/A2.20

Insight: The derivative outperforms Erlotinib in MCF-7 and HepG2 lines and matches Sorafenib's potency in endothelial cells (HUVEC), validating its anti-angiogenic capability.

Experimental Validation Protocols

To replicate these findings and validate the MoA in your own laboratory, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Validation)

Objective: Quantify the IC50 of the derivative against recombinant EGFR and VEGFR-2. Principle: Measures ADP generation as a direct product of kinase activity.

  • Preparation: Dilute Compound 10b in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction:

    • Mix 2 µL of Compound + 4 µL of Kinase (EGFR or VEGFR-2, 2 ng/µL).

    • Incubate for 10 min at Room Temperature (RT).

    • Initiate reaction with 4 µL of ATP/Substrate mix (Poly [Glu:Tyr] 4:1).

  • Detection:

    • Incubate at RT for 60 min.

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a microplate reader (e.g., EnVision).

  • Validation Check: Z-factor must be > 0.5. Positive control: Staurosporine.

Protocol B: Western Blotting for Phosphorylation (Mechanistic Proof)

Objective: Confirm that the compound inhibits phosphorylation of downstream effectors (ERK/AKT) in cells, proving the kinase target is hit intracellularly.

  • Cell Culture: Seed HepG2 cells (5x10^5 cells/well) in 6-well plates. Starve in serum-free media for 12h.

  • Treatment: Treat with Compound 10b (0.1, 1.0, 5.0 µM) for 2h.

  • Stimulation: Stimulate with EGF (50 ng/mL) or VEGF (50 ng/mL) for 15 min.

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-p-VEGFR2, Anti-p-ERK1/2, Anti-p-AKT.

    • Loading Control: Anti-β-actin.

  • Analysis: A successful validation shows a dose-dependent disappearance of bands for p-EGFR and p-VEGFR2, while Total-EGFR levels remain constant.

Validation Workflow Diagram

Use this flowchart to plan your validation campaign.

Validation_Workflow cluster_Biochem Step 1: Biochemical cluster_Cell Step 2: Cellular Start Compound Synthesis (this compound) Assay1 ADP-Glo Kinase Assay (EGFR & VEGFR-2) Start->Assay1 Decision1 IC50 < 0.5 µM? Assay1->Decision1 Decision1->Start No (Re-design) Assay2 SRB/MTT Viability Assay (HepG2, MCF-7) Decision1->Assay2 Yes Assay3 Western Blot (p-EGFR suppression) Assay2->Assay3 End Validated Lead Candidate Assay3->End

Caption: Step-by-step experimental workflow for validating kinase inhibitor efficacy.

References

  • El-Mekabaty, A. et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2.[1] RSC Advances. (Note: Representative citation for Compound 10b series).

  • Zhang, S. et al. (2020). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. Journal of Medicinal Chemistry. (Validating the alternative BMP2/SMAD1 mechanism).

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Protocols (SRB Assay).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.